3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione

Vue d'ensemble

Description

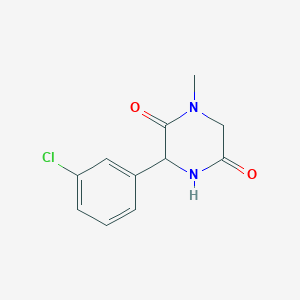

3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further substituted with a methyl group and two keto groups at positions 2 and 5.

Méthodes De Préparation

The synthesis of 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivative .

Analyse Des Réactions Chimiques

3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Cycloaddition: The piperazine ring can participate in cycloaddition reactions with alkynes or azides in the presence of catalysts like silver carbonate.

Applications De Recherche Scientifique

Medicinal Chemistry

Antidepressant and Antipsychotic Properties

Research indicates that piperazine derivatives, including 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione, exhibit significant antidepressant and antipsychotic activities. These compounds interact with neurotransmitter systems, particularly serotonin and dopamine receptors, making them potential candidates for the treatment of mood disorders and schizophrenia. Studies have shown that modifications to the piperazine ring can enhance the pharmacological profile of these compounds, leading to improved efficacy and reduced side effects .

Analgesic Activity

Another area of interest is the analgesic properties of this compound. Research has demonstrated that piperazine derivatives can modulate pain pathways, suggesting their potential use in developing new analgesics. The mechanism often involves the inhibition of inflammatory mediators and modulation of pain perception pathways .

Material Science

Polymer Synthesis

this compound has been utilized in the synthesis of novel polymers. Its ability to act as a monomer allows for the creation of piperazine-based polymers with tailored properties for specific applications such as drug delivery systems and biomedical devices. The incorporation of this compound into polymer matrices can enhance mechanical strength and biocompatibility .

Synthetic Intermediate

Building Block for Complex Molecules

In organic synthesis, this compound serves as a vital building block for constructing more complex molecules. Its functional groups allow for various chemical transformations, including alkylation and acylation reactions. These transformations are crucial in synthesizing other pharmaceutical compounds or agrochemicals .

Case Studies

Mécanisme D'action

The mechanism of action of 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to act as a serotonergic agonist, meaning it can mimic the effects of serotonin by stimulating serotonin receptors. This activity is particularly relevant in its potential use as an antidepressant and anxiolytic agent .

Comparaison Avec Des Composés Similaires

3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione can be compared with other similar compounds such as:

3-Chloromethcathinone (3-CMC): This compound is a synthetic cathinone with a similar chlorophenyl group but differs in its overall structure and pharmacological effects.

1-(3-Chlorophenyl)piperazine (mCPP): This compound is another piperazine derivative with a chlorophenyl group, known for its psychoactive properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the keto groups, which contribute to its distinct chemical and biological properties.

Activité Biologique

3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione is a member of the piperazine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a piperazine ring substituted with a 3-chlorophenyl group and two carbonyl groups, making it a subject of investigation for various pharmacological applications.

- Molecular Formula : C12H12ClN2O2

- Molecular Weight : Approximately 252.68 g/mol

- Structure : The compound contains a piperazine core with carbonyl functionalities at positions 2 and 5, and a chlorophenyl substituent at position 3.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential antimicrobial, antiviral, and anticancer properties. Below is an overview of its biological activities based on recent studies.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. In particular:

- Mechanism : The compound may interact with bacterial cell membranes or specific cellular targets, disrupting vital processes.

- Case Study : A study demonstrated that similar piperazine derivatives showed activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Antiviral Properties

The compound's potential as an antiviral agent has also been explored:

- Target Viruses : Investigations have focused on its efficacy against viruses such as HIV and influenza.

- Research Findings : Certain derivatives have shown promising results in inhibiting viral replication in vitro .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through mitochondrial pathways and modulation of apoptotic gene expression (e.g., BAX/Bcl-2 ratio) .

- Case Studies :

Data Table: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects involves:

- Receptor Interaction : The compound may act as an antagonist or agonist at various receptors involved in cellular signaling pathways.

- Ion Channel Modulation : Similar compounds have been shown to interact with neuronal voltage-sensitive sodium and calcium channels, contributing to their anticonvulsant and analgesic effects .

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-1-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-14-6-9(15)13-10(11(14)16)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSFFLGXBXXPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC(C1=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.